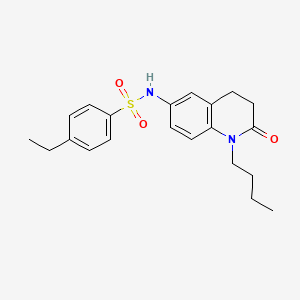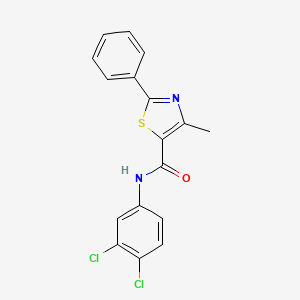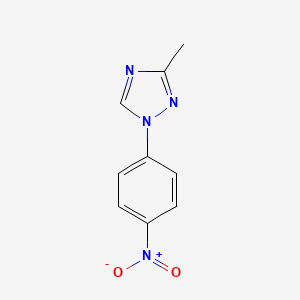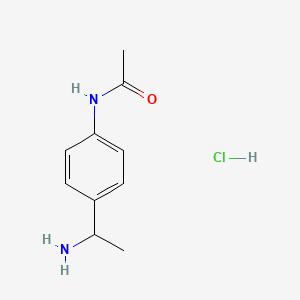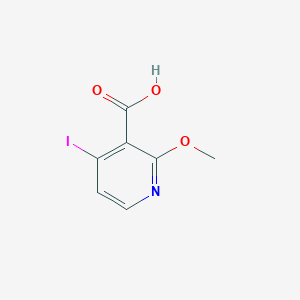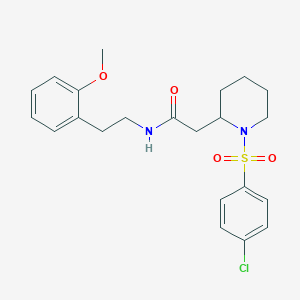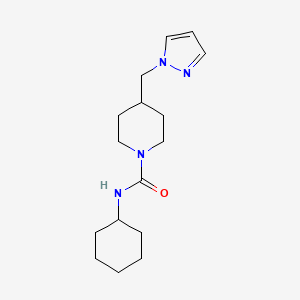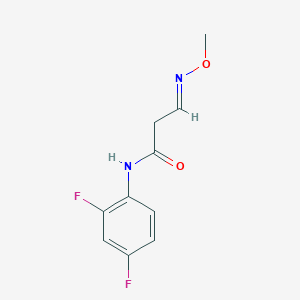
N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of oxime derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide is not fully understood, but it is believed to act through multiple pathways. In cancer, N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. It also inhibits angiogenesis by reducing the expression of VEGF and MMPs. In inflammation, N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide inhibits the activation of NF-κB pathway by blocking the phosphorylation and degradation of IκBα. It also reduces the release of pro-inflammatory cytokines by inhibiting the activation of MAPK pathway. In neurodegenerative disorders, N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide protects neurons from oxidative stress by activating the Nrf2 pathway and reducing the production of ROS. It also reduces neuroinflammation by inhibiting the activation of microglia and astrocytes.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer, N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide inhibits cell proliferation, induces apoptosis, and reduces angiogenesis. In inflammation, N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide reduces the release of pro-inflammatory cytokines and inhibits the activation of NF-κB pathway. In neurodegenerative disorders, N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide protects neurons from oxidative stress and reduces neuroinflammation.
Advantages and Limitations for Lab Experiments
N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide has several advantages for lab experiments, including its high purity and stability, easy synthesis method, and low toxicity. However, there are also some limitations, including its low solubility in water and limited availability.
Future Directions
There are several future directions for research on N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide. One direction is to study its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its synthesis method to improve yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide is a novel compound with promising therapeutic applications in various diseases. Its synthesis method has been optimized to obtain high yields and purity, and it has been shown to have multiple biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and identify its potential therapeutic targets.
Synthesis Methods
The synthesis of N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide involves the reaction of 2,4-difluoroaniline with ethyl 3-oxobutanoate, followed by the addition of hydroxylamine hydrochloride to form the oxime derivative. The final step involves the reaction of the oxime derivative with acetic anhydride to yield N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide. The synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide has been shown to reduce the release of pro-inflammatory cytokines and inhibit the activation of NF-κB pathway. In neurodegenerative disorders, N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
properties
IUPAC Name |
(3E)-N-(2,4-difluorophenyl)-3-methoxyiminopropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O2/c1-16-13-5-4-10(15)14-9-3-2-7(11)6-8(9)12/h2-3,5-6H,4H2,1H3,(H,14,15)/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCSSPMCZUVOBL-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CC(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2905686.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2905687.png)


